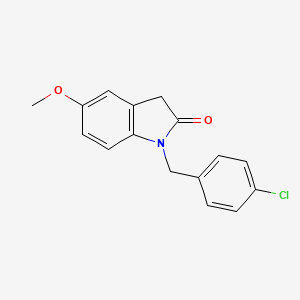![molecular formula C20H18N4S B13372528 N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of beta-carboline alkaloids. Beta-carbolines are a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential, making them of significant interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea typically involves the reaction of 9H-beta-carboline derivatives with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
化学反応の分析
Types of Reactions
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
科学的研究の応用
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various signaling pathways. This interaction can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .
類似化合物との比較
Similar Compounds
1-Acetyl-beta-carboline: A natural product with similar pharmacological properties.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: Another beta-carboline derivative with potential biological activities
Uniqueness
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its thiourea group, in particular, plays a crucial role in its interaction with molecular targets, differentiating it from other beta-carboline derivatives .
特性
分子式 |
C20H18N4S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S/c1-2-21-20(25)23-14-9-7-13(8-10-14)18-19-16(11-12-22-18)15-5-3-4-6-17(15)24-19/h3-12,24H,2H2,1H3,(H2,21,23,25) |
InChIキー |
PZOPPFBKDUHTQX-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372446.png)
![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B13372463.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
![N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea](/img/structure/B13372471.png)

![6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372482.png)

![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372522.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![8-chloro-2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13372553.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
